molecular formula C15H17N3O3 B8734873 8-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane

8-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane

Cat. No.: B8734873
M. Wt: 287.31 g/mol
InChI Key: ZTMNVQUXUDCYDB-UHFFFAOYSA-N
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Description

8-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane is a complex organic compound that features a unique spiro structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane typically involves the formation of the oxadiazole ring followed by the construction of the spiro structure. Common synthetic routes include the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents or catalysts .

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

8-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

8-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 8-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, leading to its biological effects. The spiro structure may also contribute to its unique properties by enhancing its stability and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

Uniqueness

8-(3-Phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane is unique due to its spiro structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H17N3O3

Molecular Weight

287.31 g/mol

IUPAC Name

8-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane

InChI

InChI=1S/C15H17N3O3/c1-2-4-12(5-3-1)13-16-14(21-17-13)18-8-6-15(7-9-18)19-10-11-20-15/h1-5H,6-11H2

InChI Key

ZTMNVQUXUDCYDB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC12OCCO2)C3=NC(=NO3)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 0.5 M solution of zinc chloride in tetrahydrofuran (18.00 mL) is added dropwise at room temperature to a mixture of N-hydroxy-benzamidine (817 mg) and 1,4-dioxa-8-aza-spiro[4.5]decane-8-carbonitrile (1.00 g) in ethyl acetate (20 mL). The reaction mixture is stirred at 50° C. for 3 h and cooled to room temperature. The precipitate is filtered off and heated to 100° C. for 1 h in a mixture of ethanol (10 mL) and glacial acetic acid (5 mL). The solvents are evaporated and the crude product is purified by HPLC. TLC: rf=0.88 (silica gel, CH2Cl2/MeOH 9:1); Mass spectrum (ESI+): m/z=288 [M+H]+.
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